molecular formula C16H23N3S B2808791 4-(2-ethylhexylamino)-1H-quinazoline-2-thione CAS No. 896698-06-9

4-(2-ethylhexylamino)-1H-quinazoline-2-thione

Cat. No. B2808791
CAS RN: 896698-06-9
M. Wt: 289.44
InChI Key: SBWKYOSHHIHAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . The “2-ethylhexylamino” part suggests the presence of an ethylhexylamino group attached to the quinazoline structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-ethylhexylamino)-1H-quinazoline-2-thione” would likely depend on the specific structure of the compound. Related compounds such as phthalate esters have been studied for their physical-chemical properties .

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Applications

Quinazoline derivatives have been explored for their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives and evaluated their efficacy against microbes, pain, and inflammation. Compounds with specific substitutions showed significant activity, highlighting the potential of quinazoline scaffolds in developing new therapeutic agents with reduced side effects (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).

Synthesis and Pharmacological Properties

Research into the synthesis of new quinazoline derivatives has led to compounds with various pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and analgesic effects. Baitiche et al. (2004) developed new quinazoline compounds via phase transfer-catalysis, revealing the versatility of this heterocyclic moiety in generating pharmacophores with potential therapeutic applications (M. Baitiche, A. Mahamoud, D. Benachour, M. Merbah, J. Barbe, 2004).

Antitumor Activity

Alvarez-Ibarra et al. (1997) described the synthesis and antitumor evaluation of thiazolo[5,4-b]quinoline derivatives, emphasizing the importance of specific structural features for significant antitumor activities. The study demonstrates the role of quinazoline derivatives in cancer treatment, particularly in designing molecules with high cytotoxicity against cancer cell lines (C. Alvarez-Ibarra, R. Fernández-Granda, M. Quiroga, Á. Carbonell, F. Cárdenas, E. Giralt, 1997).

Novel Synthetic Methods and Chemical Properties

Studies also focus on novel synthetic methods for creating quinazoline derivatives, exploring their chemical properties and potential applications. Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which could pave the way for discovering new compounds with unique biological activities (A. Komkov, M. Kozlov, Yurii A. Linitskii, L. Vasil’ev, A. Dmitrenok, I. Zavarzin, 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of “4-(2-ethylhexylamino)-1H-quinazoline-2-thione”. Without more information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on “4-(2-ethylhexylamino)-1H-quinazoline-2-thione” would likely depend on its specific applications and properties. Research on related compounds has focused on areas such as their use in solar cells and their environmental impact .

properties

IUPAC Name

4-(2-ethylhexylamino)-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c1-3-5-8-12(4-2)11-17-15-13-9-6-7-10-14(13)18-16(20)19-15/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWKYOSHHIHAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NC(=S)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.